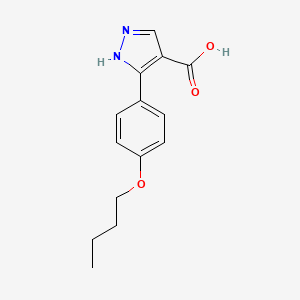![molecular formula C13H10N2O2S B2603179 2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 900449-76-5](/img/new.no-structure.jpg)
2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Thienopyrimidinones and phenyl compounds are often used as molecular scaffolds in the design of biologically active compounds, including those with antiviral and antitumor activities . .
Mode of Action
Similar compounds often interact with their targets by binding to them, thereby inhibiting their function .
Biochemical Pathways
Similar compounds often affect pathways related to cell growth and proliferation .
Pharmacokinetics
Similar compounds often have good bioavailability due to their lipophilicity .
Result of Action
Similar compounds often have antiviral and antitumor activities .
Action Environment
Similar compounds are often stable under physiological conditions .
Biochemical Analysis
Biochemical Properties
2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one plays a crucial role in various biochemical reactions. It acts as an inhibitor for several key enzymes, including cAMP-phosphodiesterase and dihydrofolate reductase . By inhibiting these enzymes, the compound can modulate cellular signaling pathways and metabolic processes. Additionally, it interacts with proteins such as tyrosine kinase receptors, enhancing their activity and influencing cell proliferation and differentiation .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to induce apoptosis in cancer cells by inhibiting protein kinases and interfering with DNA synthesis . This compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and reduced cell proliferation . Furthermore, it can modulate cellular metabolism by affecting the synthesis of nucleotides and amino acids .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as dihydrofolate reductase, inhibiting their activity and preventing the synthesis of essential biomolecules . Additionally, it can form hydrogen bonds with nucleotide bases, interfering with DNA replication and transcription . The compound also activates or inhibits various signaling proteins, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light or high temperatures . Long-term studies have shown that it can cause sustained inhibition of cell proliferation and induce apoptosis in cancer cells over extended periods . Its efficacy may decrease over time due to potential degradation and the development of cellular resistance .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth and reduce inflammation without causing significant toxicity . At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, and exceeding this dose can result in toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as serine hydroxymethyl transferase and glycinamide ribonucleotide formyltransferase, which are crucial for nucleotide biosynthesis . The compound can also affect the one-carbon metabolism pathway, influencing the synthesis of purine and pyrimidine nucleotides . These interactions can lead to changes in metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via folate receptors and transported across membranes by proton-coupled folate transporters . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins . Targeting signals and post-translational modifications may direct the compound to specific organelles, enhancing its efficacy and specificity . This localization is essential for its role in modulating cellular metabolism and signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved by cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing reagents.
Introduction of the Hydroxymethyl Group: This step often involves the use of formaldehyde or other hydroxymethylating agents under controlled conditions.
Phenyl Substitution: The phenyl group can be introduced via palladium-catalyzed cross-coupling reactions or other suitable aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced under hydrogenation conditions to modify the thieno[2,3-d]pyrimidine core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thieno[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
Oxidation: Formyl or carboxyl derivatives.
Reduction: Reduced thieno[2,3-d]pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications, including:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs with anticancer, antiviral, or antimicrobial activities.
Biological Studies: Investigation of its interactions with biological targets such as enzymes or receptors.
Chemical Biology: Use as a probe to study biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Pyrimidine Derivatives: Compounds with a pyrimidine core but lacking the thieno ring.
Phenyl-Substituted Heterocycles: Compounds with a phenyl group attached to various heterocyclic cores.
Uniqueness
2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one is unique due to the combination of its thieno[2,3-d]pyrimidine core, hydroxymethyl group, and phenyl substitution. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from other similar compounds.
Properties
CAS No. |
900449-76-5 |
|---|---|
Molecular Formula |
C13H10N2O2S |
Molecular Weight |
258.3 |
IUPAC Name |
2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H10N2O2S/c16-6-10-14-12(17)11-9(7-18-13(11)15-10)8-4-2-1-3-5-8/h1-5,7,16H,6H2,(H,14,15,17) |
InChI Key |
LIOOSSKXGJFYIJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)NC(=N3)CO |
solubility |
soluble |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



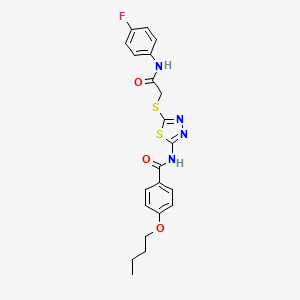
![3-amino-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2603101.png)
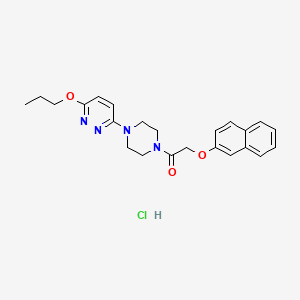
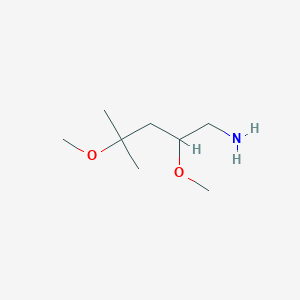
![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide](/img/structure/B2603106.png)
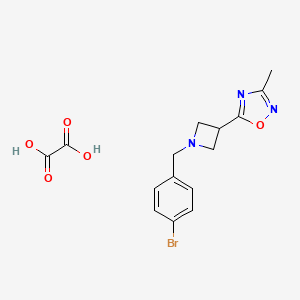
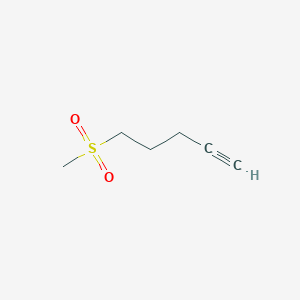
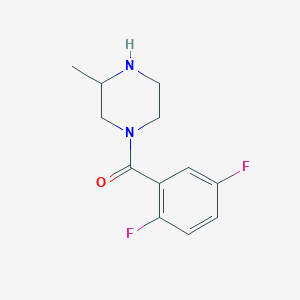
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2603110.png)
![1-{4-[(Diethylamino)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2603111.png)
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2603113.png)
![N-(1,3-benzothiazol-2-yl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2603116.png)
